Ethyl 3-(naphthalen-2-yl)-7-(3-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
Description
Ethyl 3-(naphthalen-2-yl)-7-(3-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a pyrrolo[1,2-c]pyrimidine derivative featuring a naphthalen-2-yl group at position 3 and a 3-nitrobenzoyl substituent at position 7. The naphthalene moiety introduces steric bulk and extended π-conjugation, while the nitro group enhances electron-withdrawing properties.
Properties
CAS No. |
302913-11-7 |
|---|---|
Molecular Formula |
C27H19N3O5 |
Molecular Weight |
465.5 g/mol |
IUPAC Name |
ethyl 3-naphthalen-2-yl-7-(3-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C27H19N3O5/c1-2-35-27(32)22-14-25(26(31)20-8-5-9-21(13-20)30(33)34)29-16-28-23(15-24(22)29)19-11-10-17-6-3-4-7-18(17)12-19/h3-16H,2H2,1H3 |
InChI Key |
HYJWPZBCFYSMQE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 3-(naphthalen-2-yl)-7-(3-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of naphthalene derivatives with pyrrolo[1,2-c]pyrimidine intermediates under specific reaction conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and scalability .
Chemical Reactions Analysis
Ethyl 3-(naphthalen-2-yl)-7-(3-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents like hydrogen gas in the presence of a catalyst.
Scientific Research Applications
Ethyl 3-(naphthalen-2-yl)-7-(3-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(naphthalen-2-yl)-7-(3-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Electronic Comparison of Key Analogs
*Calculated based on substituent contributions.
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